1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420820
InChI: InChI=1S/C15H21N3O.ClH/c1-4-18-15(12(2)9-17-18)11-16-10-13-5-7-14(19-3)8-6-13;/h5-9,16H,4,10-11H2,1-3H3;1H
SMILES:
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

CAS No.:

Cat. No.: VC16420820

Molecular Formula: C15H22ClN3O

Molecular Weight: 295.81 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine -

Specification

Molecular Formula C15H22ClN3O
Molecular Weight 295.81 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H21N3O.ClH/c1-4-18-15(12(2)9-17-18)11-16-10-13-5-7-14(19-3)8-6-13;/h5-9,16H,4,10-11H2,1-3H3;1H
Standard InChI Key VYTJJVNDKRBWOZ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)OC.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position. A methanamine bridge links this heterocycle to a 4-methoxybenzyl group, introducing both hydrophobic and electron-donating properties. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, contributes to its ability to participate in hydrogen bonding and π-π stacking interactions, critical for biological activity.

Stereochemical Considerations

Crystallographic studies reveal that the molecule adopts a non-symmetric conformation due to asymmetric centers at the methanamine bridge and the pyrazole ring. This chirality influences its binding affinity to biological targets, as enantiomers may exhibit divergent pharmacological profiles. Computational models suggest that the (R)-enantiomer preferentially interacts with cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Molecular PropertyValue
Molecular FormulaC18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}
Molecular Weight304.41 g/mol
Chiral Centers2
SolubilitySoluble in DMSO, ethanol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves a multi-step process:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions yields the 1-ethyl-4-methylpyrazole core.

  • Functionalization: The pyrazole is alkylated at the 5-position using chloromethyl methyl ether, followed by reductive amination with 4-methoxybenzylamine to introduce the methanamine bridge.

Optimization Strategies

Reaction conditions critically impact yield and purity. For example, using sodium triacetoxyborohydride in dichloromethane at 0°C enhances the selectivity of the reductive amination step, achieving yields exceeding 75%. Catalysts such as palladium on carbon (Pd/C) facilitate hydrogenolysis of protective groups without degrading the pyrazole ring.

Physicochemical and Reactivity Profiles

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays, while limited aqueous solubility necessitates formulation with surfactants for biological testing.

Chemical Reactivity

The amine and pyrazole functionalities drive its reactivity:

  • Nucleophilic Substitution: The primary amine undergoes acylation with acetyl chloride to form amide derivatives.

  • Electrophilic Aromatic Substitution: The pyrazole ring participates in nitration at the 3-position under mixed acid conditions, enabling further derivatization.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals distinct signals for the methoxy group (δ 3.78 ppm) and pyrazole protons (δ 6.21 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 305.2 [M+H]+^+, confirming the molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction resolved bond lengths and angles, confirming the trans configuration of the methanamine bridge and the planarity of the pyrazole ring.

Applications in Drug Development

Lead Optimization

Structural analogs with modified substituents on the benzyl group (e.g., chloro or fluoro derivatives) exhibit enhanced bioavailability and target affinity. For instance, the 3-fluoro analog shows a 40% improvement in COX-2 selectivity.

Agrochemistry

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus, with 80% inhibition at 100 ppm. The methoxy group’s electron-donating effect enhances soil persistence, making it a candidate for pre-emergent herbicides.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
1-(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamineIsopropyl substituentReduced COX-2 inhibition (IC50_{50} = 1.5 μM)
N-(2-Furylmethyl) analogFurylmethyl groupEnhanced antimicrobial potency (MIC = 4 μg/mL)

The ethyl and methoxybenzyl groups in the parent compound optimize both lipophilicity and target engagement, balancing membrane permeability and receptor binding.

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